Technical Guide: Physicochemical Properties and Handling of (3-Formyl-5-methyl-2-propoxyphenyl)boronic acid
Technical Guide: Physicochemical Properties and Handling of (3-Formyl-5-methyl-2-propoxyphenyl)boronic acid
Introduction
Boronic acids and their derivatives are indispensable reagents in modern organic synthesis, most notably for their role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1] This guide provides an in-depth technical overview of a specific, multifunctional boronic acid, (3-Formyl-5-methyl-2-propoxyphenyl)boronic acid. The presence of an aldehyde (formyl), an ether (propoxy), and a boronic acid group on a substituted benzene ring makes this molecule a versatile building block for the synthesis of complex organic molecules in drug discovery and materials science.
This document is intended for researchers, chemists, and drug development professionals. It will detail the compound's core physical properties, establish best practices for handling and storage based on the known reactivity of arylboronic acids, and outline protocols for quality control to ensure experimental reproducibility and success.
Molecular Profile and Physicochemical Properties
Understanding the fundamental molecular and physical properties of a reagent is the cornerstone of its effective application in synthesis. (3-Formyl-5-methyl-2-propoxyphenyl)boronic acid is a substituted arylboronic acid with key functional groups that dictate its reactivity and handling requirements.
Chemical Structure and Identifiers
-
Chemical Name: (3-Formyl-5-methyl-2-propoxyphenyl)boronic acid
-
CAS Number: 480424-53-1[2]
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Molecular Formula: C₁₁H₁₅BO₄[2]
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Molecular Weight: 222.05 g/mol [2]
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SMILES: CCCOC1=C(C=O)C=C(C)C=C1B(O)O[2]
The structure combines a reactive boronic acid moiety, essential for cross-coupling, with a formyl group that can undergo a wide range of subsequent chemical transformations (e.g., reductive amination, Wittig reactions), and a propoxy group which influences the electronic properties and solubility of the molecule.
Physical Property Data
A summary of the known physical properties is presented below. It is critical to note that while some data is available from commercial suppliers, other properties like melting and boiling points are not consistently reported and should be determined empirically as part of incoming material quality control.
| Property | Value / Observation | Source(s) |
| Appearance | White to off-white solid | [3] |
| Melting Point | Not consistently reported. Empirical determination is recommended. | |
| Boiling Point | Not applicable (decomposes at high temperatures). | |
| Solubility | Soluble in organic solvents like ethyl acetate, dichloromethane. | [3] |
| Purity | Typically supplied at ≥95-98% purity. | [3] |
Stability, Handling, and Storage Protocols
The utility of arylboronic acids is often tempered by their limited stability. Proper handling and storage are not merely recommendations; they are critical protocols to prevent degradation and ensure the reagent's reactivity.
Intrinsic Stability and Degradation Pathways
Arylboronic acids are susceptible to several degradation pathways, primarily hydrolysis and oxidation.[4] The electron-donating propoxy group and electron-withdrawing formyl group on the aromatic ring of this specific molecule influence the reactivity of the C-B bond.
-
Deboronation: This is the cleavage of the carbon-boron bond, often through protodeboronation in the presence of water or acidic conditions, which converts the valuable starting material back into an unreactive arene.[5]
-
Oxidation: Exposure to air (oxygen) can lead to oxidation of the boronic acid, yielding phenol byproducts.
-
Trimerization (Dehydration): Boronic acids can reversibly dehydrate to form cyclic boroxine anhydrides. While often reversible upon exposure to water, the formation of boroxines can complicate stoichiometry and reaction kinetics.
Causality Insight: The recommendation to store under an inert atmosphere directly mitigates the risk of oxidation. Refrigeration and dry conditions slow the kinetics of both deboronation and boroxine formation.[6]
Recommended Handling and Storage Workflow
To preserve the integrity of (3-Formyl-5-methyl-2-propoxyphenyl)boronic acid, the following workflow must be implemented upon receipt and during use.
Caption: Recommended workflow for receiving, storing, and handling the boronic acid.
Personal Protective Equipment (PPE) and Safety
This compound is classified as a hazardous substance.[2]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Required PPE: Handle in a well-ventilated fume hood. Wear safety goggles, a lab coat, and nitrile gloves.[7][8] Avoid creating dust.[7]
Quality Control and Analytical Verification
Verifying the identity and purity of the starting material is a self-validating step that prevents costly downstream failures. For a multifunctional compound like this, a combination of techniques is recommended.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary tool for assessing the purity of boronic acids and detecting degradation products.[9] However, the technique is not without pitfalls.
-
Challenge - On-Column Hydrolysis: Standard reversed-phase HPLC conditions can cause the hydrolysis of boronic esters or degradation of the boronic acid itself, leading to inaccurate purity assessments.[10]
-
Expert Insight: To minimize this artifact, method development should focus on using columns with low silanol activity and mobile phases without strong pH modifiers.[10] Ultra-high performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS) offers a rapid and sensitive method for analysis.[11]
Protocol: HPLC Purity Assessment
-
Column: C18 column with low silanol activity (e.g., Waters XTerra MS C18).[10]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.[11]
-
Mobile Phase B: Acetonitrile.[11]
-
Gradient: Start with a high aqueous concentration (e.g., 95% A) and ramp to a high organic concentration (e.g., 95% B) over 10-15 minutes.
-
Detection: UV detection at 220 nm or 254 nm.
-
Validation: The primary peak should correspond to the boronic acid. Look for earlier eluting peaks that may correspond to the deboronated arene or later eluting peaks corresponding to boroxine species.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are essential for confirming the structural identity of the molecule.
-
Expected ¹H NMR Features:
-
A singlet corresponding to the aldehyde proton (~9.5-10.5 ppm).
-
Signals in the aromatic region (~6.5-8.0 ppm) consistent with the substitution pattern.
-
A triplet and sextet/multiplet corresponding to the propoxy group's ethyl fragment, and a triplet for the O-CH₂ protons.
-
A singlet for the methyl group on the ring.
-
A broad singlet for the B(OH)₂ protons, which may be exchangeable with D₂O.
-
-
Trustworthiness Check: Integrating the proton signals and comparing them to the expected ratios (e.g., 1H for the aldehyde vs. 3H for the methyl group) provides a direct measure of structural integrity.
Application in Synthesis: The Suzuki-Miyaura Coupling
The primary application for this reagent is as a coupling partner in the Suzuki-Miyaura reaction, a robust method for forming biaryl structures.[1][12]
Caption: Simplified mechanism of the Suzuki-Miyaura cross-coupling reaction.
-
Mechanistic Insight: The reaction requires a base to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the crucial transmetalation step with the palladium(II) complex.[12] The choice of base, solvent, and palladium ligand system is critical and must be optimized for the specific aryl halide coupling partner. The electron-rich nature of the propoxy-substituted ring can influence the rate of transmetalation.
References
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Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. Available at: [Link]
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Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
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Sato, K., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters. Available at: [Link]
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Royal Society of Chemistry. (2012). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. Available at: [Link]
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Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Available at: [Link]
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Cole-Parmer. Material Safety Data Sheet - 3-Formylphenylboronic acid. Available at: [Link]
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Duval, F., et al. (2015). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. PubMed. Available at: [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
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Poster Board #1276. Assessing the stability and reactivity of a new generation of boronic esters. Available at: [Link]
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MDPI. (2022). Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. Available at: [Link]
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Wageningen University & Research. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Available at: [Link]
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National Institutes of Health. (2014). Suzuki–Miyaura coupling of arylboronic acids to gold(iii). Available at: [Link]
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National Institutes of Health. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Available at: [Link]
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PubChem. 5-Formyl-2-thiopheneboronic acid. Available at: [Link]
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Waters. (2022). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Available at: [Link]
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Royal Society of Chemistry. (2020). Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties. Available at: [Link]
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Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Available at: [Link]
-
PubChem. 3-Formylfuran-2-boronic acid. Available at: [Link]
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